3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazole ring, a fluorophenyl group, and a thianyl moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, introduction of the fluorophenyl group, and attachment of the thianyl moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1H-pyrazole derivatives
- 4-(2-hydroxyethoxy)thian-4-yl compounds
- N-methyl-1H-pyrazole-5-carboxamide analogs
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-23-17(12-16(22-23)14-2-4-15(20)5-3-14)18(25)21-13-19(26-9-8-24)6-10-27-11-7-19/h2-5,12,24H,6-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXUWLWFWHQYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCSCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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